molecular formula C21H22O11 B12393329 5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one

5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one

カタログ番号: B12393329
分子量: 450.4 g/mol
InChIキー: JSUSPSWATHLLME-XGYOFUELSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a flavonoid glycoside characterized by a chromen-4-one core with hydroxyl groups at positions 5 and 6. The 2-position is substituted with a cyclohexa-2,5-dien-1-yl group bearing a hydroxy moiety and a β-D-glucopyranosyl unit via an ether linkage. The glucosyl group [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] contributes to its hydrophilicity and molecular complexity. This structure is distinct from simpler flavonoids due to the cyclohexadienyl substitution, which may influence its stereoelectronic properties and biological interactions .

特性

分子式

C21H22O11

分子量

450.4 g/mol

IUPAC名

5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one

InChI

InChI=1S/C21H22O11/c22-8-14-17(26)18(27)19(28)20(32-14)30-10-1-3-21(29,4-2-10)15-7-12(25)16-11(24)5-9(23)6-13(16)31-15/h1-7,10,14,17-20,22-24,26-29H,8H2/t10?,14-,17-,18+,19-,20-,21?/m1/s1

InChIキー

JSUSPSWATHLLME-XGYOFUELSA-N

異性体SMILES

C1=CC(C=CC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O

正規SMILES

C1=CC(C=CC1OC2C(C(C(C(O2)CO)O)O)O)(C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O

製品の起源

United States

準備方法

合成経路および反応条件

5,7-ジヒドロキシ-2-[1-ヒドロキシ-4-[(2R,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシシクロヘキサ-2,5-ジエン-1-イル]クロメン-4-オンの合成は、通常、いくつかの段階で進行します。

    出発物質: 合成は、2-ヒドロキシアセトフェノンや各種置換ベンザルデヒドなどの入手しやすい出発物質から始まります。

    縮合反応: 最初の段階は、2-ヒドロキシアセトフェノンと置換ベンザルデヒドを、水酸化ナトリウムなどの塩基存在下で縮合反応させることで、カルコン中間体を形成します。

    環化: カルコン中間体は、塩酸などの酸触媒の存在下で環化反応を起こし、クロメン-4-オンコア構造を形成します。

    ヒドロキシル化: ヒドロキシル基は、過酸化水素や四酸化オスミウムなどの試薬を用いたヒドロキシル化反応によって導入されます。

    グリコシル化: 最後の段階は、グリコシル化であり、ヒドロキシル基を保護し、その後、炭酸銀などの触媒の存在下で、保護されたグルコース誘導体などのグリコシルドナーと反応させます。

工業的生産方法

この化合物の工業的生産は、同様の合成経路を使用しますが、より大規模に行われます。連続式フロー反応器や自動合成を使用することで、生産プロセスの効率性と収率を向上させることができます。さらに、カラムクロマトグラフィーや再結晶などの精製技術を用いて、純粋な化合物を得ます。

化学反応の分析

4. 科学研究への応用

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、様々な化学修飾を可能にし、有機合成において貴重な中間体となります。

生物学

生物学的に、この化合物は、有意な抗酸化活性を示し、フリーラジカルを捕捉し、細胞を酸化ストレスから保護するのに役立ちます。また、プロ炎症性サイトカインの産生を阻害することで、抗炎症作用も示しています。

医学

医学において、この化合物は、その潜在的な抗癌作用について研究されています。癌細胞のアポトーシスを誘導し、腫瘍の増殖を阻害することが示されています。さらに、その抗酸化作用と抗炎症作用により、心血管疾患や神経変性疾患などの慢性疾患の治療薬の候補となっています。

産業

産業的には、この化合物は、その健康増進特性のために、ダイエットサプリメントや機能性食品の配合に使用されています。また、その抗酸化作用と抗老化作用のために、化粧品への使用も検討されています。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Medicine

In medicine, the compound is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its antioxidant and anti-inflammatory properties make it a candidate for treating chronic diseases such as cardiovascular diseases and neurodegenerative disorders.

Industry

Industrially, the compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant and anti-aging effects.

作用機序

この化合物は、様々な分子標的と経路を通じてその効果を発揮します。

    抗酸化作用: ヒドロキシル基から水素原子を供与することで、フリーラジカルを捕捉し、活性酸素種を中和します。

    抗炎症作用: 核因子-κB (NF-κB)の活性化と、インターロイキン-6 (IL-6)や腫瘍壊死因子-α (TNF-α)などのプロ炎症性サイトカインの産生を阻害します。

    抗癌作用: カスパーゼ酵素を活性化し、PI3K/Aktシグナル経路を阻害することで、癌細胞のアポトーシスを誘導します。

類似化合物との比較

Structural Comparison
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference IDs
Target Compound 5,7-dihydroxy-2-(cyclohexadienyl-glucoside)chromen-4-one C₂₂H₂₂O₁₂ ~448–594
Astragalin (5,7-dihydroxy-2-(4-hydroxyphenyl)-3-glucoside) Phenyl group at C2; glucosyl at C3 C₂₁H₂₀O₁₁ 448.382
Isovitexin (6-C-glucoside of apigenin) Glucosyl at C6; phenyl at C2 C₂₁H₂₀O₁₀ 432.370
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis-glucoside Bis-glucosylation at C6 and C8 C₃₃H₄₀O₂₀ 594.525
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one Methoxy groups at C3' and C4' of phenyl C₁₇H₁₄O₆ 314.290

Key Structural Differences :

  • The target compound uniquely substitutes a cyclohexadienyl-glucoside group at C2, contrasting with phenyl (Astragalin) or C6/C8 glycosylation (Isovitexin, D20) .
  • Methoxylation (e.g., 2-(3,4-dimethoxyphenyl)) reduces polarity compared to hydroxylated analogs .
Physicochemical Properties
Property Target Compound Astragalin Isovitexin 2-(3,4-Dimethoxyphenyl) Derivative
H-Bond Donors ~8 (OH groups) 7 6 3
H-Bond Acceptors ~12 (O atoms) 11 10 6
LogP (Predicted) -1.5 to 0.2 (hydrophilic) -0.8 -0.3 2.1
Solubility High in polar solvents Moderate Moderate Low

Notes:

  • Glycosylation increases molecular weight and hydrophilicity, enhancing water solubility .
  • Methoxylation improves lipophilicity, favoring membrane permeability .

Key Insights :

  • Substitution patterns dictate target specificity: C2 cyclohexadienyl may sterically hinder binding to enzymes like acetylcholinesterase compared to phenyl groups .
  • Glycosylation at C3 (Astragalin) vs. C6 (Isovitexin) alters bioavailability and metabolic stability .

生物活性

5,7-Dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one is a complex flavonoid compound known for its diverse biological activities. This article explores its biological properties through various studies and data.

Chemical Structure

The compound's structure includes multiple hydroxyl groups and a chromenone backbone, contributing to its biological activity. Below is a simplified representation of its chemical structure:

C21H20O11\text{C}_{21}\text{H}_{20}\text{O}_{11}

Physical Properties

PropertyValue
Molecular Weight448.38 g/mol
Melting Point182–184 °C
Density1.74 g/cm³
SolubilitySoluble in ethanol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. For instance, a study demonstrated that the compound reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in liver cells exposed to oxidative stress .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. A notable study found that it reduced the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Several studies have investigated the anticancer effects of this flavonoid. In one study, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound also inhibited cell proliferation by modulating cell cycle regulators such as cyclin D1 and p21 .

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties of this compound against neurodegenerative diseases. In animal models of Alzheimer’s disease, it improved cognitive functions and reduced amyloid-beta plaque accumulation .

Case Study 1: Antioxidant Activity in Diabetic Rats

A study involving diabetic rats treated with this compound showed a significant decrease in blood glucose levels and improvement in insulin sensitivity. The treatment group exhibited lower oxidative stress markers compared to the control group .

Case Study 2: Anti-inflammatory Response in Arthritis Models

In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells and joint destruction .

Q & A

Q. How is the structure of this flavonoid glycoside elucidated in academic research?

Structural elucidation combines NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to assign proton and carbon signals, particularly for the glycosidic linkage and cyclohexadienyl moiety. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography (e.g., single-crystal studies at 150–300 K) resolves stereochemistry, as demonstrated for analogous flavonoids in crystallographic reports . Polarimetry and CD spectroscopy may further validate chiral centers in the glycoside .

Q. What are common synthetic routes for this compound?

Synthesis typically involves glycosylation of the flavonoid aglycone (5,7-dihydroxyflavone core) using a protected glucose derivative (e.g., peracetylated glucose). The Koenigs-Knorr reaction with silver oxide or BF3·Et2O as a catalyst is employed to attach the sugar moiety to the hydroxyl group at position 4 of the cyclohexadienyl ring. Deprotection under mild acidic or basic conditions yields the final product. Regioselectivity challenges require careful protecting group strategies .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during glycosylation?

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity, or radical sources). To standardize results:

  • Use cell-free assays (e.g., DPPH or ORAC) with controlled buffer systems.
  • Validate findings in cellular models (e.g., HepG2 or RAW264.7 cells) under physiological redox conditions.
  • Compare structure-activity relationships (SAR) with analogs to isolate the impact of the glycosidic group . Contradictory pro-oxidant effects may stem from metal ion interactions, requiring ICP-MS to quantify trace metal contamination .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH-dependent stability : Incubate the compound in simulated gastric (pH 1.2–3) and intestinal (pH 6.8–7.4) fluids, followed by HPLC-UV or LC-MS quantification of degradation products.
  • Thermal stability : Use DSC/TGA to monitor decomposition temperatures and identify labile groups (e.g., glycosidic bonds) .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light with controlled humidity .

Q. What advanced methods evaluate the glycosidic group’s impact on bioavailability?

  • Caco-2 cell monolayers assess intestinal permeability. Low GI absorption (predicted log P ~−0.87) suggests poor passive diffusion, necessitating prodrug strategies or nanoparticle encapsulation .
  • Pharmacokinetic studies in rodents : Measure plasma concentration-time profiles via LC-MS/MS after oral/intravenous administration. The compound’s high molecular weight (580.53 g/mol) and polarity may limit bioavailability, as seen in similar flavonoid glycosides .
  • Molecular docking with transporters (e.g., OATP1C1) identifies potential uptake mechanisms .

Data Gaps and Future Directions

  • Ecological impact : Limited data on biodegradability and toxicity (e.g., LC50 for aquatic organisms) require OECD 301/302 guideline testing .
  • In vivo bioactivity : Most studies focus on in vitro assays; knockout mouse models could clarify mechanisms in oxidative stress or inflammation pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。